2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol
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Overview
Description
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide to facilitate the alkylation process . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various enzymes and receptors . Additionally, its unique structure makes it valuable in the study of structure-activity relationships and the design of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways depend on the specific application and structural modifications of the compound .
Comparison with Similar Compounds
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be compared with other similar compounds, such as 3-amino-5-methyl-1H-pyrazole and 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide . These compounds share similar structural features but differ in their functional groups and reactivity.
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(5-amino-2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3,(H2,8,9) |
InChI Key |
SNBXGDITQUJRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NN1C)N)O |
Origin of Product |
United States |
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